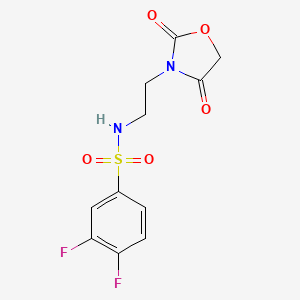

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-dioxooxazolidin-3-yl group with an ethyl group, followed by the introduction of a 3,4-difluorobenzenesulfonamide group.Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups. The 2,4-dioxooxazolidin-3-yl group would likely contribute to the compound’s stability, while the 3,4-difluorobenzenesulfonamide group could potentially influence its reactivity.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 2,4-dioxooxazolidin-3-yl and 3,4-difluorobenzenesulfonamide groups. These groups could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Applications

A study by Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, revealing that certain compounds exhibited notable anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests potential therapeutic applications for related sulfonamide compounds in managing inflammation and pain (Ş. Küçükgüzel et al., 2013).

Antibacterial Properties

Research by M. Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in addressing bacterial infections (M. Abbasi et al., 2016).

Anticancer and Anti-HCV Agents

The synthesis and characterization of celecoxib derivatives by Ş. Küçükgüzel et al. also highlighted compounds with modest inhibition of HCV NS5B RdRp activity, alongside screening for anticancer activity against 60 human tumor cell lines. This underscores the potential of sulfonamide compounds in anticancer and antiviral therapies (Ş. Küçükgüzel et al., 2013).

Chemical Transformations and Structural Studies

A study on the crystal structure of a sulfonamide compound by Xiaozhou Li et al. (2014) utilized DFT-D calculations and 13C solid-state NMR to distinguish tautomers, providing insights into structural aspects of sulfonamide chemistry that could influence their biological activity and chemical reactivity (Xiaozhou Li et al., 2014).

Enzyme Inhibition and Drug Development

The design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as described by Shimaa M. Abd El-Gilil (2019) demonstrate their effectiveness as antimicrobial and antiproliferative agents. These findings suggest the role of sulfonamide derivatives in developing novel therapeutics targeting specific enzymes or pathways (Shimaa M. Abd El-Gilil, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O5S/c12-8-2-1-7(5-9(8)13)21(18,19)14-3-4-15-10(16)6-20-11(15)17/h1-2,5,14H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVIUGCNMLBFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)